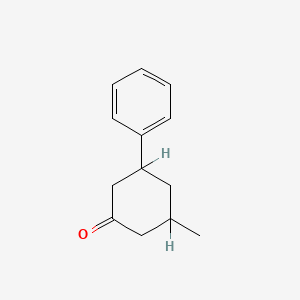

3-Methyl-5-phenylcyclohexan-1-one

Description

3-Methyl-5-phenylcyclohexan-1-one is a cyclohexanone derivative featuring a ketone group at position 1, a methyl group at position 3, and a phenyl substituent at position 5. Cyclohexanones are pivotal in organic synthesis due to their reactivity at the carbonyl group, enabling applications in pharmaceuticals, fragrances, and polymer chemistry .

Properties

IUPAC Name |

3-methyl-5-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNQEKBXCVHUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with 3-methylcyclohexanone in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylcyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or platinum.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated derivatives, substituted cyclohexanones.

Scientific Research Applications

3-Methyl-5-phenylcyclohexan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various medical conditions.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

Structural Features :

- Substituents: 3-Methoxyphenyl and methylamino groups at position 2.

- Functional Groups: Ketone, methoxy, and secondary amine.

Key Differences :

- The methylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to 3-Methyl-5-phenylcyclohexan-1-one.

- The methoxy group on the aromatic ring increases electron density, altering electrophilic substitution patterns.

1-Methyl-1-phenylcyclohexane

Structural Features :

- Substituents: Methyl and phenyl groups at position 1.

- Functional Groups: None (saturated hydrocarbon).

Key Differences :

- The absence of a ketone group renders 1-Methyl-1-phenylcyclohexane chemically inert compared to this compound.

- The substituents’ positioning at position 1 creates steric hindrance, limiting ring conformational flexibility. This compound is hydrophobic, making it suitable for non-polar solvents or lubricant formulations .

| Property | This compound | 1-Methyl-1-phenylcyclohexane |

|---|---|---|

| Hydrophobicity | Moderate (due to ketone) | High |

| Reactivity | Electrophilic carbonyl | Low (alkane backbone) |

1-Methyl-5-(4-methylphenyl)-3-oxo-cyclohexane-1-carbonitrile

Structural Features :

- Substituents: 4-Methylphenyl at position 5, methyl at position 1, and carbonitrile at position 3.

- Functional Groups: Ketone, nitrile.

Key Differences :

- The nitrile group is strongly electron-withdrawing, polarizing the ketone and enhancing its susceptibility to nucleophilic attack.

- The 4-methylphenyl group offers steric bulk and modulates aromatic interactions differently than the unsubstituted phenyl in this compound. This compound may serve as a precursor in heterocycle synthesis .

| Property | This compound | 1-Methyl-5-(4-methylphenyl)-3-oxo... |

|---|---|---|

| Electron Effects | Mildly electron-deficient | Strongly electron-deficient (nitrile) |

| Synthetic Utility | Intermediate for ketone reactions | Nitrile-based transformations |

5-Methyl-2-(propan-2-yl)-5-sulfanylcyclohexan-1-one

Structural Features :

- Substituents: Methyl and isopropyl groups at positions 5 and 2, respectively, with a sulfanyl (thiol) group at position 5.

- Functional Groups: Ketone, thiol.

Key Differences :

- The thiol group introduces redox activity, enabling disulfide bond formation and increasing acidity (pKa ~10). This contrasts with the inert methyl and phenyl groups in this compound.

- Potential applications include heavy metal chelation or vulcanization processes .

| Property | This compound | 5-Methyl-2-(propan-2-yl)-5-sulfanyl... |

|---|---|---|

| Acidic Hydrogens | None | Thiol (pKa ~10) |

| Stability | Air-stable | Oxidizes to disulfides |

Biological Activity

3-Methyl-5-phenylcyclohexan-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential applications of this compound, drawing on various research findings and studies.

This compound has the following chemical structure:

- Molecular Formula: C13H16O

- Molecular Weight: 192.27 g/mol

- CAS Number: 60741-75-5

The presence of both methyl and phenyl groups in its structure contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study reported that derivatives of cyclohexanones, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties . Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for therapeutic applications in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to neurotransmitter receptors, influencing neurological processes.

Further studies are necessary to clarify these mechanisms and identify specific molecular targets.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent against infections caused by these bacteria.

Study on Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential utility in treating inflammatory conditions .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylcyclohexanone | Lacks phenyl group | Moderate antimicrobial activity |

| 5-Phenylcyclohexanone | Lacks methyl group | Limited anti-inflammatory effects |

| Cyclohexanone | Parent compound | Minimal biological activity |

The unique combination of methyl and phenyl groups in this compound enhances its biological activity compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.